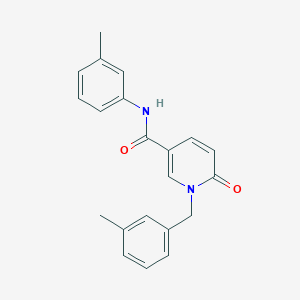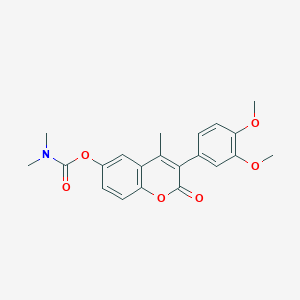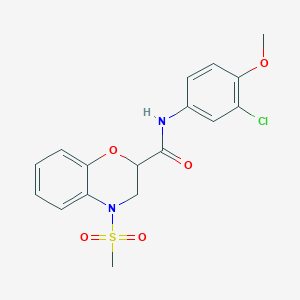
1-(2-chlorobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
phenylboronic acid , is a boronic acid compound. Its chemical structure consists of a phenyl substituent attached to boron, along with two hydroxyl groups. Phenylboronic acid is commonly used in organic synthesis due to its versatile reactivity and functional group compatibility .
Méthodes De Préparation
Synthetic Routes: The synthesis of phenylboronic acid involves several methods. One straightforward approach is the reaction between phenylmagnesium bromide (prepared from bromobenzene) and boron trifluoride diethyl etherate. This process yields phenylboronic acid as a white powder .
Industrial Production: Phenylboronic acid can be industrially produced through large-scale reactions using boron reagents. These methods are typically optimized for efficiency, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Phenylboronic acid participates in various chemical reactions:
Suzuki–Miyaura Coupling: Phenylboronic acid is a key reagent in this widely-applied carbon–carbon bond-forming reaction. It combines with other fragments under palladium catalysis, leading to the formation of new C–C bonds.
Borylation of Alkynes: Phenylboronic acid can add across unsaturated bonds in an anti-Markovnikov manner.
Applications De Recherche Scientifique
Phenylboronic acid finds applications in various fields:
Organic Synthesis: It serves as a versatile building block for creating complex molecules.
Chemical Biology: Phenylboronic acid derivatives are used as sensors for detecting sugars and other biomolecules.
Medicine: Some phenylboronic acid derivatives exhibit antitumor and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism by which phenylboronic acid exerts its effects depends on the specific application. In Suzuki–Miyaura coupling, it acts as a nucleophilic partner, transferring its phenyl group to palladium. This process facilitates the formation of C–C bonds.
Comparaison Avec Des Composés Similaires
Phenylboronic acid stands out due to its unique reactivity and compatibility with various functional groups. Similar compounds include other boronic acids like arylboronic acids and alkylboronic acids.
Propriétés
Formule moléculaire |
C19H16ClN3O4S |
|---|---|
Poids moléculaire |
417.9 g/mol |
Nom IUPAC |
1-[(2-chlorophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H16ClN3O4S/c20-17-4-2-1-3-13(17)11-23-12-14(5-10-18(23)24)19(25)22-15-6-8-16(9-7-15)28(21,26)27/h1-10,12H,11H2,(H,22,25)(H2,21,26,27) |
Clé InChI |
IZGWXYMWZCEGFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-6-fluoro-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B11253005.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-3-methoxybenzamide](/img/structure/B11253023.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11253024.png)
![N-(4-chlorophenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253027.png)
![N-Benzyl-6-[4-(4-ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine](/img/structure/B11253035.png)

![3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B11253050.png)




![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11253096.png)
